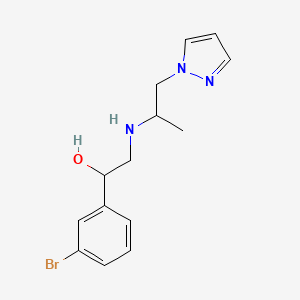![molecular formula C13H15N3O4S B7571876 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug compound that has been developed to treat chronic pain. It acts as a highly selective angiotensin II type 2 receptor antagonist, which makes it a promising candidate for the treatment of neuropathic pain.
作用機序
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid works by selectively blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain. By blocking this receptor, this compound reduces the activity of pain-sensing neurons in the spinal cord, leading to a reduction in pain. Unlike other pain medications, this compound does not affect the activity of opioid receptors, which makes it a promising alternative for the treatment of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical and clinical studies. It does not have any significant effects on blood pressure or heart rate, which are common side effects of other angiotensin II receptor antagonists. This compound has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.
実験室実験の利点と制限
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is a small molecule drug compound, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models of neuropathic pain, which makes it a well-established tool for studying pain mechanisms. However, this compound has some limitations for use in lab experiments. It is not effective in all models of neuropathic pain, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid. One direction is to further investigate its mechanism of action, particularly in relation to other pain pathways. Another direction is to evaluate its effectiveness in other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, there is a need to develop more selective angiotensin II type 2 receptor antagonists, which could lead to the development of more effective pain medications.
合成法
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-ethyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole-3-sulfonamide to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reduced using a palladium catalyst to form this compound.
科学的研究の応用
4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. This compound is currently being evaluated in clinical trials for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles.
特性
IUPAC Name |
4-ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-9-4-5-10(13(17)18)8-11(9)21(19,20)15-12-6-7-16(2)14-12/h4-8H,3H2,1-2H3,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSCAYPHXOMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

